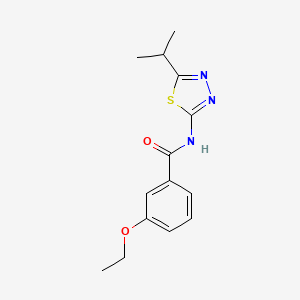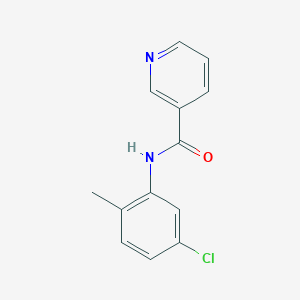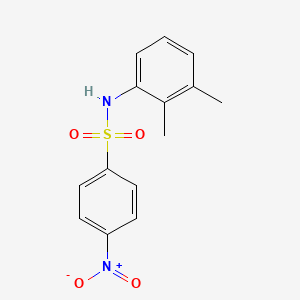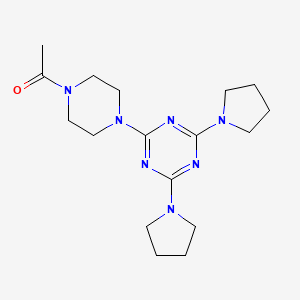
5,8-dimethoxy-4-methyl-2-(1-piperidinyl)quinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5,8-dimethoxy-4-methyl-2-(1-piperidinyl)quinoline, also known as DMQX, is a synthetic compound that belongs to the quinoline family. DMQX has been widely used in scientific research due to its ability to selectively block certain types of glutamate receptors in the brain.
作用机制
5,8-dimethoxy-4-methyl-2-(1-piperidinyl)quinoline selectively blocks the AMPA and kainate receptors by binding to their ion channels and preventing the influx of calcium ions into the neuron. This leads to a decrease in excitatory neurotransmission and ultimately results in the inhibition of neuronal activity.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been found to reduce the severity of seizures in animal models of epilepsy, and to improve cognitive function in animal models of Alzheimer's disease. This compound has also been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury.
实验室实验的优点和局限性
One of the main advantages of 5,8-dimethoxy-4-methyl-2-(1-piperidinyl)quinoline is its selectivity for AMPA and kainate receptors, which allows for the precise manipulation of these receptors in scientific research. However, this compound has some limitations in terms of its solubility and stability, which can affect its effectiveness in certain experimental conditions. Additionally, this compound can have off-target effects on other types of glutamate receptors, which can complicate the interpretation of experimental results.
未来方向
There are several future directions for the use of 5,8-dimethoxy-4-methyl-2-(1-piperidinyl)quinoline in scientific research. One area of interest is the development of more selective and potent this compound analogs that can be used to further elucidate the role of AMPA and kainate receptors in neurological disorders. Another area of interest is the use of this compound in combination with other drugs or therapies to enhance its neuroprotective effects. Finally, the use of this compound in clinical trials for the treatment of neurological disorders is an area of ongoing research.
合成方法
5,8-dimethoxy-4-methyl-2-(1-piperidinyl)quinoline can be synthesized using a multi-step process that involves the reaction of 2-methylquinoline with piperidine, followed by the addition of methoxy groups to the quinoline ring. The final step involves the methylation of the nitrogen atom in the piperidine ring. The purity and yield of this compound can be improved by using various purification techniques such as column chromatography and recrystallization.
科学研究应用
5,8-dimethoxy-4-methyl-2-(1-piperidinyl)quinoline has been extensively used in scientific research as a selective antagonist of certain types of glutamate receptors, specifically AMPA and kainate receptors. These receptors are involved in excitatory neurotransmission in the brain and play a crucial role in learning and memory processes. This compound has been used to study the role of these receptors in various neurological disorders such as epilepsy, stroke, and Alzheimer's disease.
属性
IUPAC Name |
5,8-dimethoxy-4-methyl-2-piperidin-1-ylquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2/c1-12-11-15(19-9-5-4-6-10-19)18-17-14(21-3)8-7-13(20-2)16(12)17/h7-8,11H,4-6,9-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FERAXXDBHBNPQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C(C=CC(=C12)OC)OC)N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[(4-tert-butylphenoxy)methyl]-N-(2-methoxyphenyl)-2-furamide](/img/structure/B5738034.png)
![4-ethyl-5-methyl-2-{[3-(5-methyl-2-furyl)acryloyl]amino}-3-thiophenecarboxamide](/img/structure/B5738043.png)
![N'-[4-(difluoromethoxy)-3-methoxybenzylidene]-3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanohydrazide](/img/structure/B5738052.png)


![N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B5738068.png)
![4-methyl-N'-[(3-nitrobenzoyl)oxy]benzenecarboximidamide](/img/structure/B5738070.png)
![methyl 5-methyl-4-{[(6-oxo-6H-benzo[c]chromen-3-yl)oxy]methyl}-2-furoate](/img/structure/B5738084.png)
![2-chloro-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-4-nitrobenzamide](/img/structure/B5738086.png)
![N-[2-(aminocarbonyl)phenyl]-4-methoxy-3-nitrobenzamide](/img/structure/B5738094.png)


![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-1-(2-naphthyl)ethanone](/img/structure/B5738123.png)
